2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one
Overview
Description
2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thienopyrimidinone family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method includes the reaction of 2-aminothiophene-3-carboxylic acid with formamide under acidic conditions to form the thienopyrimidinone core . Another approach involves the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring .
Industrial Production Methods
Industrial production methods for this compound often employ Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines. This method is efficient and yields high purity products suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The mercapto group can be substituted with various electrophiles to form thioethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include disulfides, thiol derivatives, and thioethers, each with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of key enzymes in microbial and cancer cells. The compound targets nucleic acid synthesis pathways, leading to cell death. It also interacts with various proteins involved in inflammation, providing anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine-2(1H)-thione
- 2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-ylamino)acetic acid
Uniqueness
Compared to similar compounds, 2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one stands out due to its potent antimicrobial activity and low cytotoxicity. Its unique structure allows for versatile chemical modifications, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
5,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS2/c1-3-4(2)13-7-5(3)6(11)9-8(12)10-7/h1-2H3,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZYPEIFPBHUDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=S)N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353974 | |
Record name | 2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38201-64-8 | |
Record name | 2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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